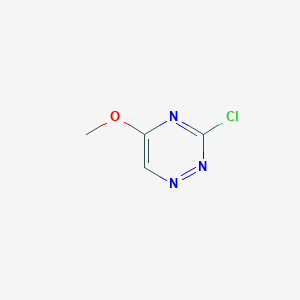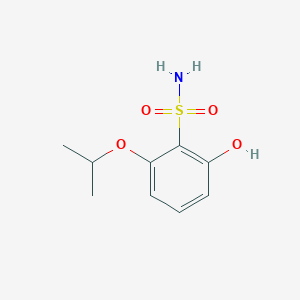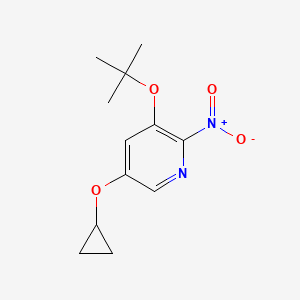![molecular formula C9H11NO3 B14855092 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxylic acid functional group at the 2-position and a methyl group at the 6-position. It is a white to yellow powder or crystalline solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-piperidone with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of solvents such as xylene and catalysts like ammonium acetate under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity . The compound’s unique structure enables it to modulate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has a thiazole ring instead of a furan ring and exhibits different chemical properties.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound contains a thieno ring and is used as an intermediate in the synthesis of pharmaceuticals.
ETHYL 4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE: This compound has a pyrrolo ring and is used in medicinal chemistry.
Uniqueness
6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is unique due to its fused furan-pyridine ring system and the presence of both a methyl group and a carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-3-2-6-4-7(9(11)12)13-8(6)5-10/h4H,2-3,5H2,1H3,(H,11,12) |
Clave InChI |
IMOUSGIKSVELMZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)OC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















